1-[4-(4-Methoxybenzyloxy)-3-nitrophenyl]ethanone
Overview
Description
1-[4-(4-Methoxybenzyloxy)-3-nitrophenyl]ethanone is a useful research compound. Its molecular formula is C16H15NO5 and its molecular weight is 301.29 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Analysis
1-[4-(4-Methoxybenzyloxy)-3-nitrophenyl]ethanone serves as a precursor in the synthesis of complex organic compounds. For instance, it has been used in the preparation of mono- and dinuclear Ni(II) complexes, which are characterized by their unique geometric features and investigated for their spectroscopic, electrochemical, thermal, and antimicrobial properties. These complexes exhibit different dimensional supramolecular frameworks and are studied for their potential in various applications, including antimicrobial activity (Chai et al., 2017).
Photoreactive Properties
The compound is explored for its photoreactive properties, particularly in protein crosslinking and affinity labeling. 4-Nitrophenyl ethers, related to this compound, are proposed as high-yield photoreagents. These ethers are inactive in the dark but react quantitatively with amines upon irradiation, making them suitable for creating bifunctional affinity reagents for biological applications (Jelenc et al., 1978).
Photocatalytic Applications
Investigations into the photocatalytic properties of related compounds, such as the photocatalytic oxidation of benzyl alcohol derivatives on titanium dioxide under visible light, provide insights into the potential applications of this compound in catalysis and environmental remediation. These studies highlight the importance of surface complexes in achieving high conversion and selectivity in photocatalytic reactions (Higashimoto et al., 2009).
Antimicrobial and Antidiabetic Studies
Recent research has also focused on the antimicrobial and antidiabetic potential of Schiff bases synthesized from derivatives of this compound. These studies, which include molecular docking and in vitro testing, suggest that such compounds could serve as inhibitors against COVID-19, highlighting the broader pharmacological relevance of derivatives of this compound (Saranya G et al., 2023).
Properties
IUPAC Name |
1-[4-[(4-methoxyphenyl)methoxy]-3-nitrophenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-11(18)13-5-8-16(15(9-13)17(19)20)22-10-12-3-6-14(21-2)7-4-12/h3-9H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGCWPLSRLNGGJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=C(C=C2)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.